molecular formula C7H8BrNO2 B1276996 Ethyl 4-bromo-1H-pyrrole-2-carboxylate CAS No. 433267-55-1

Ethyl 4-bromo-1H-pyrrole-2-carboxylate

Cat. No. B1276996
M. Wt: 218.05 g/mol
InChI Key: ZNKYCJKUHXQUJQ-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-1H-pyrrole-2-carboxylate is a chemical compound that serves as a versatile intermediate in the synthesis of various pyrrole derivatives. It is characterized by the presence of a bromine atom on the fourth position of the pyrrole ring and an ester group at the second position. This structure is pivotal in the field of organic chemistry due to its potential applications in pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of ethyl 4-bromo-1H-pyrrole-2-carboxylate derivatives can be achieved through various synthetic routes. For instance, ethyl canthin-6-one-1-carboxylate and its analogues are prepared from ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate using a Pd-catalyzed Suzuki-Miyaura coupling followed by a Cu-catalyzed C-N coupling . Additionally, the reaction of ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate with hydrazines leads to the formation of pyrazole derivatives . These methods demonstrate the reactivity of the bromo and carboxylate groups in facilitating the construction of complex pyrrole frameworks.

Molecular Structure Analysis

The molecular structure and properties of ethyl 4-bromo-1H-pyrrole-2-carboxylate derivatives have been extensively studied using experimental techniques such as NMR, UV-Visible, FT-IR, and Mass spectroscopy, as well as quantum chemical calculations . These studies reveal that the formation of these compounds is typically exothermic and spontaneous at room temperature. The vibrational analysis often indicates the presence of intermolecular hydrogen bonding, which can lead to dimer formation in the solid state .

Chemical Reactions Analysis

The reactivity of ethyl 4-bromo-1H-pyrrole-2-carboxylate derivatives is highlighted by their ability to undergo various chemical reactions. For example, the reaction with NaOH can yield carboxylic acids , while condensation reactions with different hydrazines or hydrazides can lead to the formation of hydrazones . These reactions are facilitated by the functional groups present on the pyrrole ring, which act as sites for nucleophilic attack or enable the formation of new bonds through condensation.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-bromo-1H-pyrrole-2-carboxylate derivatives are influenced by their molecular structure. Quantum chemical calculations, such as DFT and AIM, provide insights into the electronic structure, bonding, and reactivity of these molecules . The analyses of vibrational spectra, electronic absorption, and nonlinear optical properties help in understanding the bonding and chemical reactivity, which are crucial for the design of materials with desired properties. The thermodynamic parameters indicate the feasibility of the formation reactions, while the local reactivity descriptors identify the reactive sites within the molecules .

Scientific Research Applications

Synthesis and Industrial Production

Ethyl 4-bromo-1H-pyrrole-2-carboxylate is synthesized from pyrrole, using processes like acylation, bromation, nucleophilic substitution, and nitration. The total yield of the target product was 64.3%, making the technique suitable for industrial production. This synthesis is characterized by techniques like 1H NMR and MS spectra (Yuan Rong-xin, 2011).

Intermediate in Insecticide Production

It serves as an important intermediate in the synthesis of new insecticides like chlorantraniliprole. The synthesis route is noted for its simplicity and cost-effectiveness, yielding products with high purity and yield, making it a promising industrialization route (Lan Zhi-li, 2007).

Pharmaceutical Applications

This compound is used in the synthesis of various bioactive pyrroles, like lycogarubin C, permethyl storniamide A, and lamellarin G trimethyl ether, which exhibit a range of biological properties such as anti-tumor activity, HIV integrase inhibition, and vascular disrupting activity (J. Gupton et al., 2014).

Synthesis of Pyrrole Derivatives

Ethyl 4-bromo-1H-pyrrole-2-carboxylate is a key building block in the synthesis of various pyrrole derivatives, often used in chemical studies and potentially in medicinal chemistry. These derivatives are important due to their diverse applications and potential in drug development (R. Khajuria et al., 2013).

As a Catalyst and Reactant in Organic Synthesis

It acts as a catalyst and reactant in various organic synthesis processes, contributing to the development of new synthetic methods and compounds. This versatility highlights its significance in organic chemistry research and development (J. Chang & Hyunik Shin, 2008).

Safety And Hazards

Ethyl 4-bromo-1H-pyrrole-2-carboxylate is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3. It may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 4-bromo-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-2-11-7(10)6-3-5(8)4-9-6/h3-4,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKYCJKUHXQUJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415925
Record name Ethyl 4-bromo-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-1H-pyrrole-2-carboxylate

CAS RN

433267-55-1
Record name Ethyl 4-bromo-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 4-BROMOPYRROLE-2-CARBOXYLATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1H-Pyrrole-2-carboxylic acid ethyl ester (10 g) was dissolved in carbon tetrachloride (50 ml). A carbon tetrachloride solution (50 ml) of bromine was added dropwise thereto on ice over 30 minutes. The reaction mixture was stirred at 25° C. for one hour. The suspension of reaction mixture was added dropwise to an ethanol solution (100 ml) of 10% sodium ethoxide on ice over 20 minutes. The solvent was concentrated under reduced pressure. The resulting residue was diluted with ethyl acetate (40 ml) and water (20 ml). The organic layer was washed with an aqueous solution saturated with sodium chloride (10 ml), and then concentrated. The residue obtained by concentration under reduced pressure was purified by silica gel column chromatography (hexane/ethyl acetate). Thus, a brown solid was obtained (10 g, 99%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
50 mL
Type
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Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of ethyl 1H-pyrrole-2-carboxylate (1.17 g) in carbon tetrachloride (40 ml), a solution of bromine (1.48 g) in carbon tetrachloride (80 ml) was added dropwise at −15° C., and the mixture was stirred for one hour. The mixture was warmed to a room temperature, and a 2-N sodium hydroxide aqueous solution (80 ml) was added thereto. The resulting mixture was subjected to extraction with ethyl acetate, and the organic layer was dried over anhydrous magnesium sulfate and concentrated under a reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate:n-hexane=1:6) to give ethyl 4-bromo-1H-pyrrole-2-carboxylate (700 mg, 38%).
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
[Compound]
Name
2-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
AK Bharathi, SC Jeyaseelan, S Hussain - papers.ssrn.com
… The most stable molecular structure of the Ethyl 4-bromo-1H-pyrrole-2-carboxylate molecule was predicted using a potential energy surface scan. The most stable molecular structure …
Number of citations: 0 papers.ssrn.com
ES Gill - 2023 - researchspace.auckland.ac.nz
… The synthesis of ethyl 4-bromo-1H-pyrrole-2-carboxylate (RP1) has previously been reported in literature using ethyl 2-pyrrole carboxylate as a precursor. Although high yielding, the …
Number of citations: 0 researchspace.auckland.ac.nz
MD EASTGATE - J. Org. Chem, 2015 - d-nb.info
… tion (B → F) that enabled the construction of the highly functionalized 1H-pyrrolo[2,3-b]pyridine core in just eight steps (29% overall yield) from ethyl 4-bromo-1H-pyrrole-2-carboxylate. …
Number of citations: 2 d-nb.info
P Kocienski - Synfacts, 2015 - thieme-connect.com
… tion (B → F) that enabled the construction of the highly functionalized 1H-pyrrolo[2,3-b]pyridine core in just eight steps (29% overall yield) from ethyl 4-bromo-1H-pyrrole-2-carboxylate. …
Number of citations: 0 www.thieme-connect.com
J Halekotte - 2016 - macau.uni-kiel.de
The identification of protein kinase CK1 isoform δ as an important determinant in development and progression of severe pathogenic disorders such as Alzheimer’s disease, …
Number of citations: 4 macau.uni-kiel.de
MA Fitzgerald, O Soltani, C Wei, D Skliar… - The Journal of …, 2015 - ACS Publications
BMS-911543 is a complex pyrrolopyridine investigated as a potential treatment for myeloproliferative disorders. The development of a short and efficient synthesis of this molecule is …
Number of citations: 33 pubs.acs.org
M Pavone - 2022 - repository.unipr.it
Antimicrobial resistance (AMR) is a natural phenomenon that occurs when bacteria, viruses, fungi, and parasites develop the ability to survive when exposed to antimicrobials. If no …
Number of citations: 0 www.repository.unipr.it

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